molecular formula C11H14F3N5O B11731966 3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine

3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine

Cat. No.: B11731966
M. Wt: 289.26 g/mol
InChI Key: GTNCNGKEUDODCI-UHFFFAOYSA-N
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Description

3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoroethyl Group:

    Methylation and Methoxylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target specific enzymes or receptors involved in inflammatory or cancer-related pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-1-methyl-1h-pyrazol-4-amine: Lacks the trifluoroethyl group.

    1-Methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine: Lacks the methoxy group.

Uniqueness

3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine is unique due to the presence of both the methoxy and trifluoroethyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups enhances its reactivity and potential as a versatile compound in various research fields.

Properties

Molecular Formula

C11H14F3N5O

Molecular Weight

289.26 g/mol

IUPAC Name

3-methoxy-1-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine

InChI

InChI=1S/C11H14F3N5O/c1-18-6-9(10(17-18)20-2)15-3-8-4-16-19(5-8)7-11(12,13)14/h4-6,15H,3,7H2,1-2H3

InChI Key

GTNCNGKEUDODCI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CN(N=C2)CC(F)(F)F

Origin of Product

United States

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